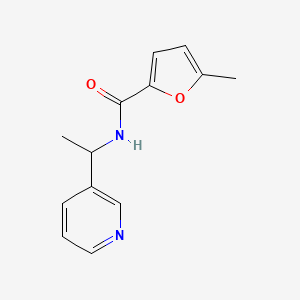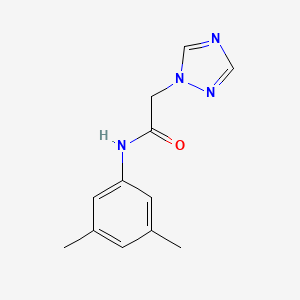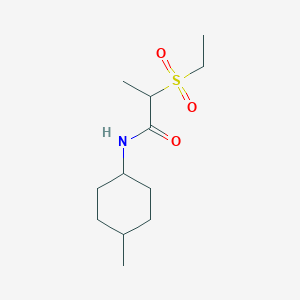![molecular formula C22H28N2O2 B7564539 N-[1-(3-ethoxyphenyl)ethyl]-5-methyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B7564539.png)
N-[1-(3-ethoxyphenyl)ethyl]-5-methyl-2-pyrrolidin-1-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-ethoxyphenyl)ethyl]-5-methyl-2-pyrrolidin-1-ylbenzamide, also known as NEPEB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. NEPEB is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain.
作用機序
N-[1-(3-ethoxyphenyl)ethyl]-5-methyl-2-pyrrolidin-1-ylbenzamide acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. By blocking the D3 receptor, N-[1-(3-ethoxyphenyl)ethyl]-5-methyl-2-pyrrolidin-1-ylbenzamide inhibits the release of dopamine in the brain, which reduces the rewarding effects of drugs of abuse and may help to reduce drug-seeking behavior.
Biochemical and Physiological Effects
N-[1-(3-ethoxyphenyl)ethyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and methamphetamine. N-[1-(3-ethoxyphenyl)ethyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has also been investigated for its potential use in the treatment of schizophrenia, as the D3 receptor has been implicated in the pathophysiology of this disorder.
実験室実験の利点と制限
N-[1-(3-ethoxyphenyl)ethyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has several advantages for use in lab experiments. It is a selective antagonist of the D3 receptor, which makes it a useful tool for investigating the role of this receptor in addiction and other psychiatric disorders. N-[1-(3-ethoxyphenyl)ethyl]-5-methyl-2-pyrrolidin-1-ylbenzamide is also relatively stable and easy to synthesize, which makes it a cost-effective tool for research.
One limitation of N-[1-(3-ethoxyphenyl)ethyl]-5-methyl-2-pyrrolidin-1-ylbenzamide is that it is not very selective for the D3 receptor, as it also has some affinity for the D2 receptor. This can make it difficult to interpret the results of experiments that use N-[1-(3-ethoxyphenyl)ethyl]-5-methyl-2-pyrrolidin-1-ylbenzamide as a tool. Another limitation is that N-[1-(3-ethoxyphenyl)ethyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on N-[1-(3-ethoxyphenyl)ethyl]-5-methyl-2-pyrrolidin-1-ylbenzamide. One area of interest is the development of more selective D3 receptor antagonists that do not have affinity for the D2 receptor. This would allow for more precise investigation of the role of the D3 receptor in addiction and other psychiatric disorders.
Another area of interest is the investigation of N-[1-(3-ethoxyphenyl)ethyl]-5-methyl-2-pyrrolidin-1-ylbenzamide's potential use in the treatment of schizophrenia. Further research is needed to determine whether N-[1-(3-ethoxyphenyl)ethyl]-5-methyl-2-pyrrolidin-1-ylbenzamide is effective in reducing the symptoms of this disorder and whether it has any side effects.
Overall, N-[1-(3-ethoxyphenyl)ethyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has shown promise as a tool for investigating the role of the D3 receptor in addiction and other psychiatric disorders. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
合成法
The synthesis of N-[1-(3-ethoxyphenyl)ethyl]-5-methyl-2-pyrrolidin-1-ylbenzamide involves the reaction of 3-ethoxyphenethylamine with 5-methyl-2-(4-methylpiperazin-1-yl)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-[1-(3-ethoxyphenyl)ethyl]-5-methyl-2-pyrrolidin-1-ylbenzamide as a white solid with a purity of over 95%.
科学的研究の応用
N-[1-(3-ethoxyphenyl)ethyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to be a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. N-[1-(3-ethoxyphenyl)ethyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has been investigated for its potential use in the treatment of addiction, schizophrenia, and other psychiatric disorders.
特性
IUPAC Name |
N-[1-(3-ethoxyphenyl)ethyl]-5-methyl-2-pyrrolidin-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-4-26-19-9-7-8-18(15-19)17(3)23-22(25)20-14-16(2)10-11-21(20)24-12-5-6-13-24/h7-11,14-15,17H,4-6,12-13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNHSKHRJLUAIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(C)NC(=O)C2=C(C=CC(=C2)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Methylphenoxy)acetyl]piperazin-2-one](/img/structure/B7564463.png)


![2-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]-N-(1-naphthalen-1-ylethyl)acetamide](/img/structure/B7564485.png)

![N-[2-(2,6-difluorophenyl)-2-(dimethylamino)ethyl]acetamide](/img/structure/B7564508.png)

![1-[[6-(Azepan-1-yl)pyridin-3-yl]methyl]-3-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]urea](/img/structure/B7564545.png)
![N,N-dimethyl-2-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7564552.png)
![[1-(3-Chlorophenyl)cyclopropyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7564553.png)
![2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B7564558.png)

![N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide](/img/structure/B7564582.png)
![4-[2-(3-Methyl-2,3-dihydroindol-1-yl)acetyl]piperazin-2-one](/img/structure/B7564586.png)